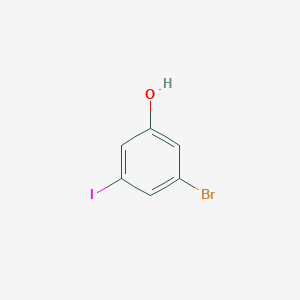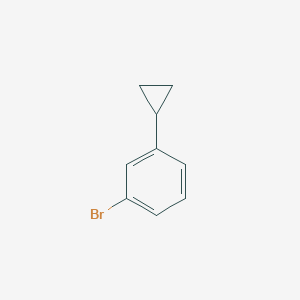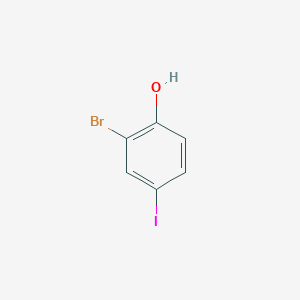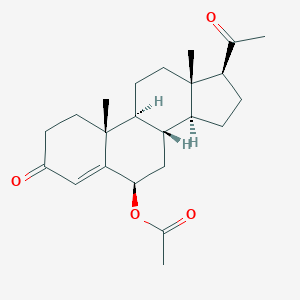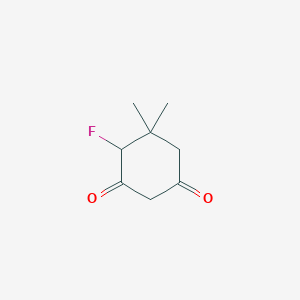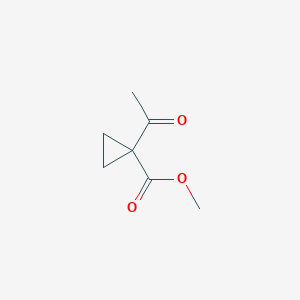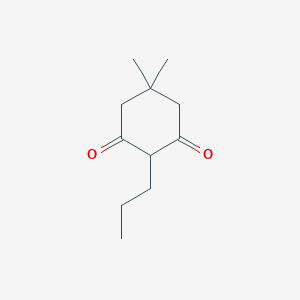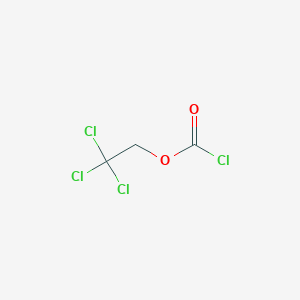
4-ブロモ-2-ヒドロキシ安息香酸
概要
説明
4-Bromo-2-hydroxybenzoic Acid is a useful research compound. Its molecular formula is C7H5BrO3 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-2-hydroxybenzoic Acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109120. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2-hydroxybenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-hydroxybenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
耐スコーチ剤
4-ブロモ-2-ヒドロキシ安息香酸は、医薬品分子およびゴム産業における耐スコーチ剤として使用されます . 耐スコーチ剤は、ゴム化合物の早期加硫であるスコーチの発生を遅らせる添加剤です。これにより、ゴム化合物がより長い時間作業可能な状態に保たれ、処理と成形が向上します。
紫外線吸収剤の中間体
この化合物は、紫外線(UV)吸収剤の製造における中間体として機能します . UV吸収剤は、UV放射線を吸収してエネルギーを熱として放出し、他の化合物や材料をUVによる劣化から保護する物質です。これらは、UV放射線に対する耐性を向上させるために、プラスチック、コーティング、化粧品に広く使用されています。
発泡剤の中間体
4-ブロモ-2-ヒドロキシ安息香酸は、発泡剤の製造における中間体としても使用されます . 発泡剤は、泡を形成するために気体を生成する物質です。気体は一般的に、物質内で発生する分解などの化学反応によって生成されます。発泡剤は、軽量コンクリート、消火泡、発泡断熱材の製造など、多くの工業プロセスで使用されます。
ビアリル中間体の合成
4-ブロモ-2-ヒドロキシ安息香酸とは直接関係しませんが、その密接に関連する化合物である4-ブロモ-2-フルオロ安息香酸は、さまざまなアリールボロン酸とのパラジウムを介したカップリングによってビアリル中間体の合成に使用されます . ビアリル化合物は、単結合で結合された2つのアリール基からなる有機化合物です。それらは、医薬品、農薬、材料科学など、化学研究の多くの分野において重要です。
研究開発
特殊化学品として、4-ブロモ-2-ヒドロキシ安息香酸は、研究開発の研究所で頻繁に使用されます。 他の化合物の合成、反応機構の研究、または新規材料の開発に使用できます .
Safety and Hazards
4-Bromo-2-hydroxybenzoic acid causes serious eye damage and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing dust, fume, gas, mist, vapors, or spray .
作用機序
Target of Action
It is known to be used as an intermediate in the production of ultraviolet absorbers and foaming agents
Mode of Action
It is known that the bromine unit on the benzene ring can easily be converted to an aryl group or boronic acid . The phenolic hydroxyl group and carboxyl group both have certain acidity and can undergo alkylation reactions under alkaline conditions to produce phenol ether products and esterified products .
Biochemical Pathways
It is known that the compound can participate in reactions at the benzylic position . For instance, it can undergo free radical reactions with N-bromosuccinimide (NBS), resulting in the formation of succinimide and a brominated compound .
Result of Action
It is known to be used as an anti-scorch agent in drug molecules and the rubber industry , suggesting it may have protective effects against thermal degradation.
生化学分析
Biochemical Properties
4-Bromo-2-hydroxybenzoic Acid plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Cellular Effects
The effects of 4-Bromo-2-hydroxybenzoic Acid on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-hydroxybenzoic Acid involves its interactions at the molecular level. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-hydroxybenzoic Acid can change over time. It is stable at normal temperature but decomposes into phenol and carbon dioxide after rapid heating
Metabolic Pathways
4-Bromo-2-hydroxybenzoic Acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 4-Bromo-2-hydroxybenzoic Acid within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.
特性
IUPAC Name |
4-bromo-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAKLZKQJDBBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296399 | |
| Record name | 4-Bromo-2-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1666-28-0 | |
| Record name | 1666-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-hydroxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 4-Bromo-2-hydroxybenzoic Acid and how does it impact its interactions?
A1: 4-Bromo-2-hydroxybenzoic acid crystallizes with a dihedral angle of 4.8° between the aromatic ring and the carboxylic acid group []. This conformation allows for an intramolecular O—H⋯O hydrogen bond, forming an S(6) ring motif. Furthermore, the carboxylic acid groups engage in inversion dimerization through pairs of O—H⋯O hydrogen bonds, generating R22(8) loops within the crystal lattice. Interestingly, short Br⋯Br contacts (3.4442 Å) exist between molecules of adjacent dimers, contributing to the overall one-dimensional architecture of the crystal structure [].
Q2: What are the potential applications of 4-Bromo-2-hydroxybenzoic acid derivatives in medicinal chemistry?
A2: 4-Bromo-2-hydroxybenzoic acid serves as a versatile starting material for synthesizing various biologically active compounds. Researchers have successfully synthesized pyrrole and pyrrolidine derivatives by reacting 4-Bromo-2-hydroxybenzoic acid hydrazide with aromatic aldehydes, followed by cyclocondensation with maleic or succinic anhydride []. These newly synthesized compounds exhibited promising antibacterial and antifungal activities in vitro [], highlighting their potential for developing novel therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
